molecular formula C15H15ClN2O2S B5728045 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No.: B5728045
M. Wt: 322.8 g/mol
InChI Key: ZEXCPAQZYVZASC-UHFFFAOYSA-N
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Description

2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiophene ring, which is a sulfur-containing five-membered aromatic ring, substituted with a chlorobenzoyl group, an ethyl group, and a methyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.

    Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base.

    Chlorobenzoylation: The chlorobenzoyl group is introduced through an acylation reaction, typically using 4-chlorobenzoyl chloride and a suitable amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorobenzoyl group or to reduce the thiophene ring to a dihydrothiophene using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Various nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiophene derivatives, dechlorinated products.

    Substitution: Amide derivatives, thiol-substituted products.

Scientific Research Applications

2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological activities, such as enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene:

    2-[(4-chlorobenzoyl)amino]-4-methyl-5-ethylthiophene:

    2-[(4-chlorobenzoyl)amino]-4-ethylthiophene-3-carboxamide:

Uniqueness

2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-3-11-8(2)21-15(12(11)13(17)19)18-14(20)9-4-6-10(16)7-5-9/h4-7H,3H2,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXCPAQZYVZASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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